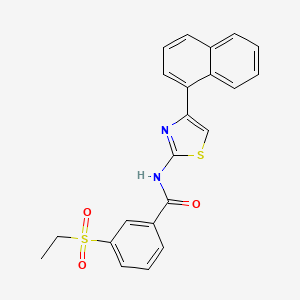

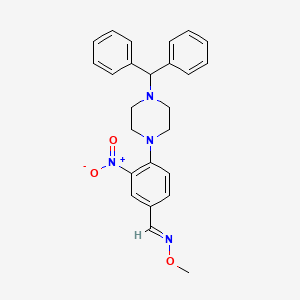

![molecular formula C13H19N3O3 B2806384 Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate CAS No. 2034587-65-8](/img/structure/B2806384.png)

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-oxo-4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)butanoate, also known as THPP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. THPP is a heterocyclic compound that belongs to the pyrazolopyridine family.

Scientific Research Applications

Synthesis and Enzymatic Activity : Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and related compounds have been synthesized and shown to increase the reactivity of cellobiase, an enzyme involved in the breakdown of complex sugars (Abd & Awas, 2008).

Crystal Structure Analysis : The compound Dabigatran etexilate tetrahydrate, which includes a similar ethyl group, has been analyzed for its crystal structure, offering insights into molecular configurations and interactions (Liu et al., 2012).

Chemical Reactions and Synthesis : Research has focused on one-pot, multi-component reactions involving similar ethyl compounds to synthesize various heterocyclic structures, demonstrating their versatility in organic synthesis (Rahmati, 2010).

Antimicrobial Activity : Certain derivatives of ethyl compounds, closely related to the specified chemical, have shown antimicrobial activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Sarvaiya et al., 2019).

Optical and Fluorescence Properties : Studies on ethyl ester derivatives of isothiazolo[4,5-b]pyridine have investigated their optical properties, contributing to the understanding of fluorescence and solvatochromism in organic compounds (Krzyżak et al., 2015).

X-ray Powder Diffraction : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, related to the specified chemical, has been analyzed using X-ray powder diffraction, essential for understanding molecular and crystal structures (Wang et al., 2017).

Antituberculosis Activity : Novel ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, related to the query compound, have shown significant activity against Mycobacterium tuberculosis, suggesting potential in tuberculosis treatment (Raju et al., 2010).

Heterocyclic Chemistry and Surface Activities : Ethyl derivatives have been utilized in synthesizing various heterocycles with potential surface and biological activities, indicating their importance in material science and biology (El-Sayed, 2015).

Mechanism of Action

Mode of Action

It is believed to interact with its targets in a way that modulates their activity, leading to changes in cellular processes .

Pharmacokinetics

The compound is very soluble, which may contribute to its bioavailability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect the compound’s action are currently unknown .

properties

IUPAC Name |

ethyl 4-oxo-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-19-13(18)4-3-12(17)15-10-6-8-16-11(9-10)5-7-14-16/h5,7,10H,2-4,6,8-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYLOXCDYWAFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1CCN2C(=CC=N2)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

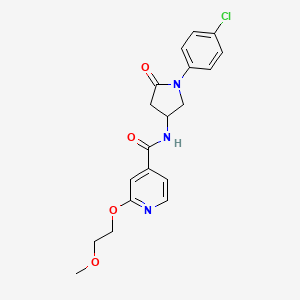

![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806304.png)

![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)

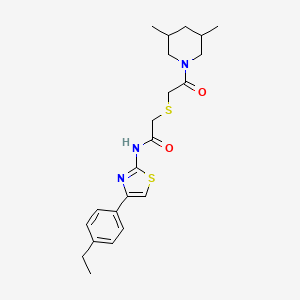

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2806316.png)

![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)

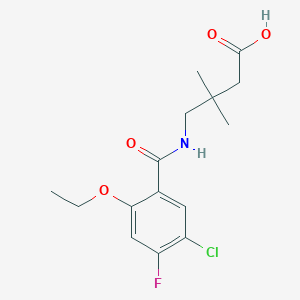

![2-(2-Chloro-6-fluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2806322.png)